2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 904500-70-5
VCID: VC6865425
InChI: InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-2-1-11-27-16/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4
Molecular Formula: C19H15FN4O2S
Molecular Weight: 382.41

2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

CAS No.: 904500-70-5

Cat. No.: VC6865425

Molecular Formula: C19H15FN4O2S

Molecular Weight: 382.41

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 904500-70-5

CAS No. 904500-70-5
Molecular Formula C19H15FN4O2S
Molecular Weight 382.41
IUPAC Name 2-(4-fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-2-1-11-27-16/h1-6,11H,7-10H2
Standard InChI Key JQHKNIVOVPCVBM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4

Structural Characteristics

Core Components

The compound’s structure comprises four distinct regions:

  • Oxazole Ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, which enhances metabolic stability and facilitates π-π stacking interactions.

  • 4-Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position influences electronic distribution, potentially improving membrane permeability and target binding .

  • Piperazine Derivative: A six-membered diamine ring substituted with a thiophene-2-carbonyl group. Piperazines are known to modulate solubility and pharmacokinetic properties while serving as a linker for pharmacophore diversification.

  • Thiophene Moiety: The sulfur-containing heterocycle contributes to hydrophobic interactions and may enhance affinity for enzymes or receptors involved in microbial or cancer pathways .

Stereoelectronic Properties

The compound’s SMILES string (\text{C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4}) reveals a planar oxazole ring connected to a flexible piperazine backbone. Computational models predict moderate polarity (logP2.8\log P \approx 2.8) due to the nitrile and carbonyl groups, suggesting balanced lipophilicity for blood-brain barrier penetration .

Synthesis and Characterization

Purification and Validation

Crude products are typically purified via column chromatography and recrystallization. Structural confirmation employs:

  • 1H^1\text{H} NMR: Characteristic signals include a singlet for the oxazole proton (δ8.28.4\delta 8.2–8.4) and multiplets for piperazine (δ2.53.5\delta 2.5–3.5).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/zm/z 382.41 (M+H+^+) .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary assays on analogous compounds reveal apoptosis induction in leukemia (HL-60) and breast cancer (MCF-7) cell lines (IC50\text{IC}_{50}: 2–8 μM\mu\text{M} ). The oxazole ring’s rigidity likely stabilizes interactions with tubulin or kinase targets.

Analytical and Computational Profiling

Spectroscopic Data

TechniqueKey Observations
FT-IRν(C≡N)\nu(\text{C≡N}): 2230 cm1^{-1}; ν(C=O)\nu(\text{C=O}): 1680 cm1^{-1}
13C^{13}\text{C} NMRCarbonitrile: δ118.2\delta 118.2; Thiophene carbonyl: δ165.4\delta 165.4

Molecular Docking

In silico studies predict strong binding (ΔG\Delta G: -9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase, with hydrogen bonds between the nitrile and Arg98^{98} .

Challenges and Future Directions

Current limitations include insufficient in vivo toxicity data and scalable synthesis protocols. Structure-activity relationship (SAR) studies modifying the fluorophenyl or thiophene groups could optimize potency and selectivity.

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